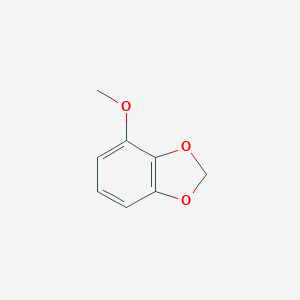

4-Methoxy-1,3-benzodioxole

Descripción general

Descripción

4-Methoxy-1,3-benzodioxole, also known as Myristicin, is a chemical compound with the IUPAC name 4-methoxy-6-prop-2-enyl-1,3-benzodioxole . It is a balsamic fragrance type and is a naturally occurring insecticide and acaricide with possible neurotoxic effects on neuroblastoma cells .

Synthesis Analysis

The synthesis of benzodioxole derivatives has been studied extensively. For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized . The compound NW-03 was found to be promising in the study for antitumor activity . Another study reported the acylation of 1,3-benzodioxole in a continuous process using a recyclable heterogeneous substoichiometric catalyst .Molecular Structure Analysis

The molecular formula of this compound is C11H12O3, and its molecular weight is 192.2112 . The structure is available as a 2D Mol file .Chemical Reactions Analysis

Benzodioxole derivatives are known to possess a broad spectrum of activities. They have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . The evaluation of benzodioxole derivatives showed significant antitumor activity, with the probable mechanisms due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 192.2112 . More detailed information about its physical and chemical properties may be available in specialized chemical databases .Aplicaciones Científicas De Investigación

Insecticidal Activity

4-Methoxy-1,3-benzodioxole, identified in the hexane fraction of alcoholic extract of Piper mullesua, exhibits significant insecticidal activity. This compound, related to myristicin and belonging to the apiole group, effectively kills larvae of the insect pest Spilarctia obliqua. It demonstrates both contact toxicity and antimetabolic activity against this pest, making it a potentially valuable agent in pest control (Srivastava et al., 2001).

Photoinitiation for Polymerization

1,3-benzodioxole derivatives, including this compound, have been explored for their role as photoinitiators in free radical polymerization. They release compounds upon irradiation that can initiate polymerization of monomers, an application potentially significant in the field of materials science (Kumbaraci et al., 2012).

Anticancer and Antibacterial Applications

A study focusing on eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives highlighted their potential as anticancer and antibacterial agents. These compounds, synthesized using a microwave-assisted green method, showed promising anticancer and antibacterial potency, with some derivatives even surpassing standard reference compounds in these activities (Gupta et al., 2016).

Antidiabetic Agent Potential

Benzodioxol derivatives have been evaluated as antidiabetic agents, particularly for their inhibitory activities against alpha-amylase enzymes. Some compounds in this category demonstrated potent inhibitory activities, suggesting their potential as lead compounds for developing new antidiabetic drug candidates (Hawash et al., 2021).

Mecanismo De Acción

A novel auxin receptor agonist, named K-10, had a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa through the enhancement of root-related signaling responses . K-10 had auxin-like physiological functions and was recognized by TIR1, and K-10 significantly enhanced auxin response reporter’s (DR5:GUS) transcriptional activity .

Safety and Hazards

Propiedades

IUPAC Name |

4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMPSYHNUKWPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343823 | |

| Record name | 4-methoxy-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-95-4 | |

| Record name | 4-Methoxy-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methoxy-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B161884.png)